GW0742

Catalog No.
S529595
CAS No.
317318-84-6
M.F
C21H17F4NO3S2
M. Wt
471.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GW0742

CAS Number

317318-84-6

Product Name

GW0742

IUPAC Name

2-[4-[[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methylsulfanyl]-2-methylphenoxy]acetic acid

Molecular Formula

C21H17F4NO3S2

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C21H17F4NO3S2/c1-11-7-14(4-6-17(11)29-9-19(27)28)30-10-18-12(2)26-20(31-18)13-3-5-15(16(22)8-13)21(23,24)25/h3-8H,9-10H2,1-2H3,(H,27,28)

InChI Key

HWVNEWGKWRGSRK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC(=C(C=C3)C(F)(F)F)F)C)OCC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

GW0742; GW-0742; GW 0742; GW0742X; GW-0742X; GW 0742X; GW610742; GW-610742; GW 610742.

Canonical SMILES

CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC(=C(C=C3)C(F)(F)F)F)C)OCC(=O)O

Description

The exact mass of the compound GW0742 is 471.0586 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Metabolic Regulation and Energy Homeostasis

Anti-Inflammatory Effects

Cardiovascular Function

Neuroprotective Properties

Cancer Treatment

Liver Diseases

Skin Diseases

Eye Health

  • GW0742 is a PPARδ/β agonist, meaning it activates Peroxisome Proliferator-Activated Receptor Delta and Beta subtypes [].
  • Developed by GlaxoSmithKline, it has been explored for various health conditions [].

Molecular Structure Analysis

  • GW0742 possesses a complex structure with key features including:
    • A central phenoxy ring (aromatic ring with an ether linkage) [].
    • A substituted thiazole ring (five-membered ring containing nitrogen and sulfur) known for its role in biological processes [, ].
    • Fluorine and trifluoromethyl groups, which may influence its interaction with target molecules [].

Chemical Reactions Analysis

  • The specific synthesis of GW0742 is not publicly available due to its proprietary nature [].
  • As a research compound, its decomposition pathways haven't been extensively studied.

Physical And Chemical Properties Analysis

  • Limited data exists on the exact physical and chemical properties of GW0742.
  • Commercially available forms typically specify a purity level (e.g., ≥ 98% HPLC) [, ].
  • GW0742's therapeutic potential stems from its ability to activate PPARδ/β receptors. These receptors regulate gene expression involved in various physiological processes, including metabolism, inflammation, and cell differentiation [, ].
  • Studies suggest GW0742 may:
    • Improve insulin sensitivity [].
    • Reduce inflammation [].
    • Promote wound healing [].
  • As a research compound, GW0742's safety profile in humans is not fully established.
  • In-vitro and animal studies haven't reported significant adverse effects, but further research is needed [].

Please Note:

  • GW0742 is not an approved medication and should not be used without proper medical supervision.
  • More research is necessary to determine its efficacy and safety for specific therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6

Exact Mass

471.0586

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

317318-84-6

Wikipedia

GW0742X

Dates

Modify: 2023-08-15

"Cayman Chemical GW0742". Retrieved 31 Mar 2013.

Smith SA, Monteith GR, Robinson JA, Venkata NG, May FJ, Roberts-Thomson SJ (July 2004). "Effect of the peroxisome proliferator-activated receptor beta activator GW0742 in rat cultured cerebellar granule neurons". Journal of Neuroscience Research. 77 (2): 240–9. doi:10.1002/jnr.20153. PMID 15211590. S2CID 21295375.

Haskova Z, Hoang B, Luo G, Morgan LA, Billin AN, Barone FC, et al. (July 2008). "Modulation of LPS-induced pulmonary neutrophil infiltration and cytokine production by the selective PPARbeta/delta ligand GW0742". Inflammation Research. 57 (7): 314–21. doi:10.1007/s00011-007-7157-4. PMID 18622687. S2CID 25631088.

Sznaidman ML, Haffner CD, Maloney PR, Fivush A, Chao E, Goreham D, Sierra ML, LeGrumelec C, Xu HE, Montana VG, Lambert MH, Willson TM, Oliver WR, Sternbach DD (May 2003). "Novel selective small molecule agonists for peroxisome proliferator-activated receptor δ (PPARδ)--synthesis and biological activity". Bioorganic & Medicinal Chemistry Letters. 13 (9): 1517–21. doi:10.1016/s0960-894x(03)00207-5. PMID 12699745.

Wagner N, Jehl-Piétri C, Lopez P, Murdaca J, Giordano C, Schwartz C, et al. (July 2009). "Peroxisome proliferator-activated receptor beta stimulation induces rapid cardiac growth and angiogenesis via direct activation of calcineurin". Cardiovascular Research. 83 (1): 61–71. doi:10.1093/cvr/cvp106. PMID 19351742.

Nandhikonda P, Yasgar A, Baranowski AM, Sidhu PS, McCallum MM, Pawlak AJ, Teske K, Feleke B, Yuan NY, Kevin C, Bikle DD, Ayers SD, Webb P, Rai G, Simeonov A, Jadhav A, Maloney D, Arnold LA (June 2013). "Peroxisome proliferation-activated receptor δ agonist GW0742 interacts weakly with multiple nuclear receptors, including the vitamin D receptor". Biochemistry. 52 (24): 4193–203. doi:10.1021/bi400321p. PMC 3724348. PMID 23713684.

Teske KA, Bogart JW, Arnold LA (February 2018). "Novel VDR antagonists based on the GW0742 scaffold". Bioorganic & Medicinal Chemistry Letters. 28 (3): 351–354. doi:10.1016/j.bmcl.2017.12.041. PMC 6008168. PMID 29287957.

Perez Diaz N, Zloh M, Patel P, Mackenzie LS (January 2016). "In silico modelling of prostacyclin and other lipid mediators to nuclear receptors reveal novel thyroid hormone receptor antagonist properties". Prostaglandins & Other Lipid Mediators. 122: 18–27. doi:10.1016/j.prostaglandins.2015.12.002. PMID 26686607.

Teske KA, Rai G, Nandhikonda P, Sidhu PS, Feleke B, Simeonov A, Yasgar A, Jadhav A, Maloney DJ, Arnold LA (October 2017). "Parallel Chemistry Approach to Identify Novel Nuclear Receptor Ligands Based on the GW0742 Scaffold". ACS Combinatorial Science. 19 (10): 646–656. doi:10.1021/acscombsci.7b00066. PMC 5643073. PMID 28825467.

Paterniti I, Mazzon E, Riccardi L, Galuppo M, Impellizzeri D, Esposito E, Bramanti P, Cappellani A, Cuzzocrea S (July 2012). "Peroxisome proliferator-activated receptor β/δ agonist GW0742 ameliorates cerulein- and taurocholate-induced acute pancreatitis in mice". Surgery. 152 (1): 90–106. doi:10.1016/j.surg.2012.02.004. PMID 22521259.

Toral M, Gómez-Guzmán M, Jiménez R, Romero M, Zarzuelo MJ, Utrilla MP, Hermenegildo C, Cogolludo Á, Pérez-Vizcaíno F, Gálvez J, Duarte J (September 2015). "Chronic peroxisome proliferator-activated receptorβ/δ agonist GW0742 prevents hypertension, vascular inflammatory and oxidative status, and endothelial dysfunction in diet-induced obesity". Journal of Hypertension. 33 (9): 1831–44. doi:10.1097/HJH.0000000000000634. PMID 26147382. S2CID 38565637.

Niu HS, Ku PM, Niu CS, Cheng JT, Lee KS (2015). "Development of PPAR-agonist GW0742 as antidiabetic drug: study in animals". Drug Design, Development and Therapy. 9: 5625–32. doi:10.2147/DDDT.S95045. PMC 4610778. PMID 26508837.

Di Paola R, Esposito E, Mazzon E, Paterniti I, Galuppo M, Cuzzocrea S (August 2010). "GW0742, a selective PPAR-beta/delta agonist, contributes to the resolution of inflammation after gut ischemia/reperfusion injury". Journal of Leukocyte Biology. 88 (2): 291–301. doi:10.1189/jlb.0110053. PMID 20430778. S2CID 21168990.

Haskova Z, Hoang B, Luo G, Morgan LA, Billin AN, Barone FC, Shearer BG, Barton ME, Kilgore KS (July 2008). "Modulation of LPS-induced pulmonary neutrophil infiltration and cytokine production by the selective PPARbeta/delta ligand GW0742". Inflammation Research. 57 (7): 314–21. doi:10.1007/s00011-007-7157-4. PMID 18622687. S2CID 25631088.

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